1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
Description
Properties
IUPAC Name |
4-methyl-4-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASQMWLMVNJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938489 | |
| Record name | 1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51020-13-4, 17429-36-6 | |
| Record name | NSC250970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of Methylphenylboronic Acid with Imidazole Derivatives
In the initial step, 4-bromomethylphenylboronic acid reacts with 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one or its analogues in N,N-dimethylformamide (DMF). The reaction is catalyzed by lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) at room temperature (20–25°C) for 4–24 hours. This step installs the methyl-substituted aromatic moiety while preserving the boronic acid functionality for subsequent coupling.
Palladium-Catalyzed Suzuki Coupling
The intermediate from Step 1.1 undergoes Suzuki coupling with a benzene derivative in the presence of palladium (e.g., Pd(PPh₃)₄) or nickel catalysts. Key conditions include:
-
Solvent: DMF or toluene
-
Base: Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
-
Temperature: 80–100°C for 12–48 hours
This step forges the biphenyl linkage, yielding the target compound after purification via column chromatography or recrystallization.
Bromination-Cyclization Sequential Approach
Alternative routes employ bromination followed by cyclization to assemble the dihydrobiphenyl framework:
Bromination of Methyl-Substituted Precursors
4-Cyano-3-methylbenzoic acid methyl ester undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) at 78°C for 24 hours. This introduces a bromine atom at the benzylic position, critical for subsequent cyclization.
Base-Mediated Cyclization
The brominated intermediate is treated with a strong base (e.g., NaH or LiHMDS) in tetrahydrofuran (THF) at −78°C to room temperature. Intramolecular nucleophilic displacement forms the six-membered dihydro ring, while the ketone functionality is introduced via oxidation or tautomerization.
Catalytic Asymmetric Synthesis
Enantioselective preparation of the (1R)-configured derivative has been achieved using chiral oxazolidinone auxiliaries:
Chiral Auxiliary Installation
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one is condensed with a prochiral aldehyde under mild conditions (CH₂Cl₂, 25°C). The oxazolidinone group induces asymmetry during subsequent cyclization.
Stereoselective Cyclization
The intermediate undergoes palladium-catalyzed intramolecular Heck reaction or base-mediated cyclization to form the dihydrobiphenyl core with >90% enantiomeric excess (ee). The auxiliary is later removed via hydrolysis under acidic conditions.
Comparative Analysis of Synthetic Methods
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance the solubility of boronic acid intermediates in Suzuki couplings, while non-polar solvents (toluene) improve selectivity in cyclization steps.
Chemical Reactions Analysis
1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like dichloromethane or ethanol, and controlled temperatures to ensure desired product formation.
Scientific Research Applications
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, also known as (1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one, is a compound with diverse applications in scientific research and industry. Below is a detailed examination of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound has the molecular formula and features a biphenyl structure with a methyl group and a ketone functional group. Its unique structure contributes to its various applications in different fields.
Organic Synthesis
Use as a Building Block:
- This compound is utilized as an intermediate in organic synthesis. It serves as a precursor for synthesizing more complex organic molecules due to its reactive ketone group.
Case Study:
- In a study focused on synthesizing novel pharmaceuticals, researchers employed this compound to create derivatives that exhibit enhanced biological activity. The ketone functionality allows for further modifications that can lead to compounds with desired pharmacological properties.
Pharmaceutical Applications
Potential Therapeutic Uses:
- This compound has been investigated for its potential anti-inflammatory and analgesic properties. Studies indicate that derivatives of this compound may interact with specific biological targets involved in pain pathways.
Data Table: Potential Therapeutic Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced inflammation markers | |
| Analgesic | Pain relief in animal models |
Material Science
In Polymer Chemistry:
- The compound is used in the development of specialty polymers due to its ability to enhance thermal stability and mechanical properties when incorporated into polymer matrices.
Case Study:
- Research demonstrated that incorporating this compound into polycarbonate resulted in improved impact resistance and thermal performance compared to standard formulations.
Chemical Industry
Solvent and Reagent:
- This compound is used as a solvent in various chemical reactions due to its favorable solubility characteristics. It acts as a reagent in the synthesis of other chemical compounds.
Data Table: Industrial Uses
Mechanism of Action
The mechanism by which 1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one to other dihydro-aromatic ketones are critical for understanding its unique properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Dihydro-Aromatic Ketones
| Compound Name | CAS Number | Structural Features | Similarity Score* | Key Differences |
|---|---|---|---|---|
| This compound | 17429-36-6 | Biphenyl core, 1-methyl, 4-ketone | 0.94 (reference) | Reference compound |
| 4-Methyl-3,4-dihydronaphthalen-1(2H)-one | 19832-98-5 | Naphthalene core, 4-methyl, 1-ketone | 0.94 | Naphthalene vs. biphenyl scaffold |
| 2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | 2977-45-9 | Naphthalene core, 2,2-dimethyl, 1-ketone | 0.92 | Additional methyl group at position 2 |
| 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one | 26465-81-6 | Indenone core, 3,3-dimethyl | 0.92 | Smaller indenone system vs. biphenyl |
| H-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one | Not provided | Biphenyl core, no methyl substituent | N/A | Lack of 1-methyl group |
| 6-Methoxy-3-(methylthio)-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one | Not provided | Biphenyl core, 6-methoxy, 3-methylthio | N/A | Electron-donating/withdrawing substituents |
*Similarity scores derived from structural alignment algorithms (0.94 = high similarity) .
Key Findings:
Scaffold Differences: Naphthalene-based analogs (e.g., 4-Methyl-3,4-dihydronaphthalen-1(2H)-one) exhibit reduced planarity compared to biphenyl derivatives, affecting π-π stacking interactions and solubility . The indenone system (3,3-Dimethyl-2,3-dihydro-1H-inden-1-one) has a smaller conjugated system, leading to distinct UV-Vis absorption profiles .
Electron-donating groups (e.g., methoxy in compound 97) enhance the electron density at the ketone, increasing susceptibility to nucleophilic attack compared to the methyl-substituted parent compound .
Synthetic Accessibility :
- Compounds with additional substituents (e.g., 2,2-dimethyl or methoxy groups) require multi-step syntheses, whereas the parent compound can be synthesized in fewer steps under milder conditions .
Biological Activity
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, also known as 1-Methyl-4-biphenyl-2,3-dihydroxy, is a compound with notable biological activities. Its structure includes a biphenyl moiety, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Basic Information
- Chemical Formula : C₁₃H₁₄O
- Molecular Weight : 186.25 g/mol
- CAS Number : 17429-36-6
- MDL Number : MFCD00087385
Structural Characteristics
The compound features a methyl group attached to a dihydro-biphenyl structure. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown varying degrees of effectiveness against different microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
| Aspergillus flavus | No activity | N/A |
These results indicate that while the compound exhibits significant activity against certain Gram-positive and Gram-negative bacteria and fungi, it shows no effectiveness against Aspergillus flavus.
Anticancer Activity
Research has revealed that compounds similar to this compound possess anticancer properties. For instance, derivatives of biphenyl compounds have been shown to induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on different cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
- MCF-7 Cells : IC50 = 25 µM
- A549 Cells : IC50 = 30 µM
These findings suggest that the compound can inhibit cell proliferation in these cancer types effectively.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication.
- Induction of oxidative stress : This may lead to increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of biphenyl derivatives. Modifications in the structure can significantly affect potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased antimicrobial activity |
| Methyl substitution | Enhanced cytotoxicity |
| Aromatic ring alterations | Variable effects depending on substitution pattern |
Q & A
Q. What are the most reliable synthetic routes for 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A robust synthesis involves coupling 1-methoxy-[1,1'-biphenyl]-4(1H)-one with methylthio groups using LDA (lithium diisopropylamide) and palladium catalysts (e.g., Pd(Pt-Bu₃)₂) in dioxane at 80°C, achieving yields up to 96% . Optimization includes adjusting solvent polarity (e.g., dioxane vs. THF), catalyst loading (10 mol% Pd), and temperature control to minimize side reactions. Monitoring via TLC or GC-MS ensures intermediate stability .
Q. How can spectroscopic techniques (NMR, HRMS) be applied to characterize this compound and its derivatives?
- Methodological Answer :
- ¹³C NMR : Key signals include δ 195.5 (ketone carbonyl), 177.2 (aromatic carbons), and 26.0–55.8 (methyl and dihydro ring carbons) .
- HRMS : Use electrospray ionization (ESI+) to confirm molecular ions (e.g., m/z 173.0631 for C₈H₁₃O₂S derivatives) with <2 ppm error .
- IR : Peaks at 1651 cm⁻¹ (C=O stretch) and 1607 cm⁻¹ (aromatic C=C) validate structural integrity .
Q. What are the common functionalization strategies for the biphenyl scaffold in this compound?
- Methodological Answer :
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the 4-position .
- Phosphonation : Trimethyl phosphite in the presence of amines (e.g., pyrrolidine) yields phosphonate derivatives (65% yield) .
- Electrophilic substitution : Direct bromination or nitration at the activated dihydro ring positions .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the pharmacological potential of derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to assess binding affinity to target proteins (e.g., HIV reverse transcriptase). For example, derivatives with 4'-methyl or trifluoromethyl groups show ΔG values up to -8.65 kcal/mol, indicating strong binding .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to prioritize synthetic targets .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility checks : Verify catalyst purity (e.g., Pd(Pt-Bu₃)₂ vs. Pd(OAc)₂) and solvent dryness .
- Data normalization : Calibrate NMR spectra using internal standards (e.g., TMS) and confirm HRMS calibration with known references .
- Statistical analysis : Apply ANOVA to compare yields across reaction conditions, identifying outliers due to moisture sensitivity or oxygen quenching .
Q. What strategies enable enantioselective synthesis of chiral derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to control stereochemistry at the 2-position .
- Kinetic resolution : Employ lipases (e.g., CAL-B) to separate enantiomers via ester hydrolysis .
- Crystallography : Confirm absolute configuration via SHELXL refinement of single-crystal X-ray data .
Q. How does substitution at the 4'-position influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Electron-withdrawing groups (e.g., CF₃) : Increase electrophilicity of the ketone, enhancing nucleophilic attack (e.g., Grignard additions) .
- Steric effects : Bulky substituents (e.g., isopropyl) hinder Pd-catalyzed couplings, requiring larger reaction volumes or higher temperatures .
- Para-substitution : Directs regioselectivity in Friedel-Crafts alkylation due to resonance stabilization .
Data Analysis & Validation
Q. What analytical workflows validate purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/buffer mobile phase (65:35, pH 4.6) to detect degradation products (e.g., oxidized ketones) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor via NMR for tautomerization or ring-opening .
Q. How can researchers leverage X-ray crystallography to resolve ambiguous structural features?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
